molecular formula C27H26N2O3S B11189377 11-(4-methoxyphenyl)-10-propanoyl-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-methoxyphenyl)-10-propanoyl-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11189377
M. Wt: 458.6 g/mol
InChI Key: FMHIQCIVOOZAKF-UHFFFAOYSA-N
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Description

11-(4-methoxyphenyl)-10-propionyl-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepin-1-one family This compound is characterized by its unique structure, which includes a methoxyphenyl group, a propionyl group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-methoxyphenyl)-10-propionyl-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction conditions typically include a temperature range of 150-180°C and a reaction time of 30-60 minutes . The yield of the compound is generally high, making this method efficient for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of microwave-assisted synthesis can be scaled up for industrial applications. The use of continuous flow reactors and optimized reaction conditions can facilitate the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

11-(4-methoxyphenyl)-10-propionyl-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, with reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium at room temperature.

    Reduction: Sodium borohydride in ethanol at 0-5°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted methoxyphenyl derivatives.

Scientific Research Applications

11-(4-methoxyphenyl)-10-propionyl-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(4-methoxyphenyl)-10-propionyl-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the benzodiazepine binding site on GABA A receptors. This interaction enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic properties.

    Lorazepam: Another benzodiazepine used for its sedative and anxiolytic effects.

    Clonazepam: Known for its anticonvulsant and anxiolytic properties.

Uniqueness

11-(4-methoxyphenyl)-10-propionyl-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its combination of a methoxyphenyl group, a propionyl group, and a thienyl group, which contribute to its distinct pharmacological profile. Its potential as both an anxiolytic and antioxidant agent sets it apart from other benzodiazepines .

Properties

Molecular Formula

C27H26N2O3S

Molecular Weight

458.6 g/mol

IUPAC Name

6-(4-methoxyphenyl)-5-propanoyl-9-thiophen-2-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H26N2O3S/c1-3-25(31)29-22-8-5-4-7-20(22)28-21-15-18(24-9-6-14-33-24)16-23(30)26(21)27(29)17-10-12-19(32-2)13-11-17/h4-14,18,27-28H,3,15-16H2,1-2H3

InChI Key

FMHIQCIVOOZAKF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CS3)NC4=CC=CC=C41)C5=CC=C(C=C5)OC

Origin of Product

United States

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